molecular formula C13H24N2O2 B14027349 tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

Katalognummer: B14027349
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: JVHNOZNBDNUNIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate lies in its specific bicyclic structure and the position of the tert-butyl and carbamate groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-4-5-10-6-7-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)

InChI-Schlüssel

JVHNOZNBDNUNIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CCC2CCC1N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.